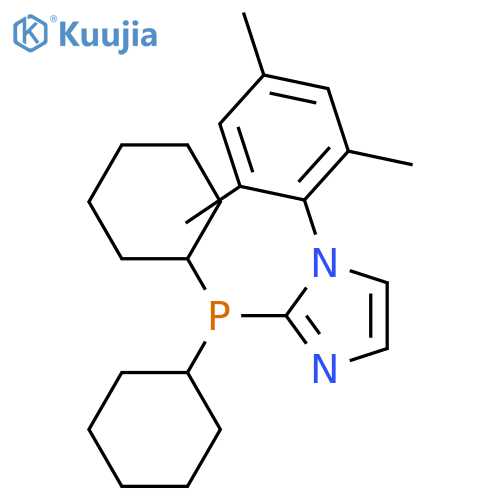

Dialkylphosphinoimidazoles as new ligands for palladium-catalyzed coupling reactions of aryl chlorides

,

Advanced Synthesis & Catalysis,

2004,

346(13-15),

1742-1748